molecular formula C8H4ClF3O2 B8541704 3-Chloro-4-hydroxy-5-trifluoromethyl-benzaldehyde

3-Chloro-4-hydroxy-5-trifluoromethyl-benzaldehyde

Cat. No. B8541704
M. Wt: 224.56 g/mol
InChI Key: UTGRKBHDALKNHG-UHFFFAOYSA-N
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Patent
US07439237B2

Procedure details

30.0 g (345 mmol) manganese dioxide was added batchwise, with stirring, to a mixture of 5.90 g (26 mmol) 2-chloro-4-hydroxymethyl-6-trifluoromethyl-phenol and 100 ml dichloromethane and stirred for 2 hours at ambient temperature. The reaction mixture was suction filtered to remove the solid, the solution was evaporated down under reduced pressure and further reacted as the crude product.
Name
2-chloro-4-hydroxymethyl-6-trifluoromethyl-phenol
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[C:3]=1[OH:14]>[O-2].[O-2].[Mn+4].ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([C:10]([F:11])([F:12])[F:13])[C:3]=1[OH:14])[CH:8]=[O:9] |f:1.2.3|

Inputs

Step One
Name
2-chloro-4-hydroxymethyl-6-trifluoromethyl-phenol
Quantity
5.9 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)CO)C(F)(F)F)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid
CUSTOM
Type
CUSTOM
Details
the solution was evaporated down under reduced pressure
CUSTOM
Type
CUSTOM
Details
further reacted as the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(C=O)C=C(C1O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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